PROTAC Cellular Degradation Activity: Trans-Cyclohexyl Linker Enables Potent LRRK2 Degradation, Cis Analog Yields No Observable Degradation
When incorporated into VHL-recruiting PROTAC degraders targeting LRRK2, the trans-cyclohexyl scaffold (as in XL01126) drives robust, concentration-dependent target degradation, whereas the cis diastereomer (cis-XL01126) fails to induce any significant degradation across three therapeutically relevant cell types. The trans PROTAC achieves DC50 values of 15 nM in R1441C LRRK2 mouse embryonic fibroblasts (MEFs), 55 nM in bone marrow-derived macrophages (BMDMs), and 72 nM in peripheral blood mononuclear cells (PBMCs), with corresponding Dmax values of 89%, 83%, and 83% respectively at 4 hours [1]. In contrast, cis-XL01126 shows NDO (no degradation observed) under identical conditions across all three cell types [1].
| Evidence Dimension | Cellular LRRK2 protein degradation potency (DC50 and Dmax) |
|---|---|
| Target Compound Data | XL01126 (trans-cyclohexyl PROTAC): DC50 = 15 nM (MEFs, 4h), 55 nM (BMDMs, 4h), 72 nM (PBMCs, 4h); Dmax = 89% (MEFs), 83% (BMDMs), 83% (PBMCs) |
| Comparator Or Baseline | cis-XL01126 (cis-cyclohexyl PROTAC): DC50 = NDO (no significant degradation observed) in all three cell types (MEFs, BMDMs, PBMCs) |
| Quantified Difference | Qualitative difference: trans enables potent degradation (DC50 15–72 nM); cis yields no observable activity (NDO). Dmax difference: 83–89% vs 0%. |
| Conditions | R1441C LRRK2 mutant MEFs, BMDMs, and PBMCs; 4 h treatment; LRRK2 protein levels measured by immunoblotting |
Why This Matters
This represents a binary functional outcome—degradation versus no degradation—demonstrating that the trans stereochemistry is a requirement, not a preference, for degradation activity in this PROTAC series, directly impacting compound selection for targeted protein degradation programs.
- [1] Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Oral Bioavailable and Blood Brain Barrier Penetrant PROTAC Degrader of Leucine Rich Repeat Kinase 2 (LRRK2). J Am Chem Soc. 2022;144(37):16930-16952. Table 1. doi:10.1021/jacs.2c05499 View Source
